molecular formula C12H14N4 B8289275 [6-(4-Amino-benzyl)-pyrimidin-4-yl]-methyl-amine

[6-(4-Amino-benzyl)-pyrimidin-4-yl]-methyl-amine

Cat. No.: B8289275
M. Wt: 214.27 g/mol
InChI Key: AHNUZJCGYOAJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(4-Amino-benzyl)-pyrimidin-4-yl]-methyl-amine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

6-[(4-aminophenyl)methyl]-N-methylpyrimidin-4-amine

InChI

InChI=1S/C12H14N4/c1-14-12-7-11(15-8-16-12)6-9-2-4-10(13)5-3-9/h2-5,7-8H,6,13H2,1H3,(H,14,15,16)

InChI Key

AHNUZJCGYOAJJP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 4 N solution of HCl in dioxane (11.7 mL, 46.9 mmol, 30 equiv) is added to a solution of [4-(6-chloro-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester (Example 117) (0.50 g, 1.56 mmol) in CH2Cl2 (6.7 mL), under an argon atmosphere. The resulting white suspension is stirred at rt for 6.5 h. Additional 4 N HCl solution (1.1 mL, 4.6 mmol, 3.0 equiv) is added. The reaction mixture is allowed to stir for 0.5 h and concentrated in vacuo to afford 0.467 g of crude 4-(6-chloro-pyrimidin-4-ylmethyl)-phenylamine as a white solid. An 8 M solution of methylamine in EtOH (5.1 mL, 40.0 mmol, 30 equiv) Is added to a solution of crude 4-(6-chloro-pyrimidin-4-ylmethyl)phenylamine (0.300 g, 1.37 mmol) in EtOH (2.7 mL), under an argon atmosphere. The mixture Is heated to 50° C. (oil bath temperature) for 5 h, allowed to cool to rt and concentrated in vacuo. The residue is purified by silica gel (48 g) column chromatography (CH2Cl2/MeOH, 85/15) to afford the title compound as a light yellow oil: ES-MS: 215.0 [M+H]+; single peak at tR=3.03 min (System 2); Rf=0.49 (CH2Cl2/MeOH, 85/15).
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